molecular formula C23H18N4OS B11211466 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene

Cat. No.: B11211466
M. Wt: 398.5 g/mol
InChI Key: LQQXZIJRHRFAGZ-UHFFFAOYSA-N
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Description

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene is a complex heterocyclic compound It features a thiophene ring, a tolyl group, and a unique tetraaza-cyclopenta[b]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form the necessary carbon-carbon bonds . The reaction conditions often include the use of solvents like toluene or DMF, bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at atmospheric pressure.

    Substitution: Bromine in acetic acid at 0°C to room temperature.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced phenanthrene analogs, and halogenated aromatic compounds.

Scientific Research Applications

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene stands out due to its unique combination of a thiophene ring and a tetraaza-cyclopenta[b]phenanthrene core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

9-(4-methylphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C23H18N4OS/c1-14-8-10-15(11-9-14)22-19-20(16-5-2-3-6-17(16)28-22)26-23-24-13-25-27(23)21(19)18-7-4-12-29-18/h2-13,21-22H,1H3,(H,24,25,26)

InChI Key

LQQXZIJRHRFAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6

Origin of Product

United States

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